molecular formula C21H24FN3O4S B3563041 [4-(4-Fluorophenyl)piperazin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone

Cat. No.: B3563041
M. Wt: 433.5 g/mol
InChI Key: UKDKHUHIRUKHFQ-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenyl)piperazin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a morpholinylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorophenyl)piperazin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets. It has been shown to bind to cannabinoid receptor type 1 (CB1) with high selectivity, acting as an inverse agonist . This interaction leads to the modulation of G protein-coupled receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(4-Fluorophenyl)piperazin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholinylsulfonylphenyl group, in particular, contributes to its specific receptor binding affinity and biological activity.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c22-18-3-5-19(6-4-18)23-9-11-24(12-10-23)21(26)17-1-7-20(8-2-17)30(27,28)25-13-15-29-16-14-25/h1-8H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDKHUHIRUKHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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